1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione
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Description
1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione is a useful research compound. Its molecular formula is C18H15FN2O2 and its molecular weight is 310.328. The purity is usually 95%.
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Scientific Research Applications
Antiviral Applications
The synthesis and evaluation of pyrazine dione derivatives have demonstrated potential antiviral properties. For instance, compounds structurally related to "1-(3-fluorobenzyl)-4-(o-tolyl)pyrazine-2,3(1H,4H)-dione" have shown to selectively inhibit the cap-dependent endonuclease activity of influenza virus A, which is a target for the development of therapeutic agents against influenza infections. Singh and Tomassini (2001) described the synthesis of flutimide analogues, some of which exhibited significant improvement in activity against the influenza virus, highlighting the potential of pyrazine dione derivatives as antiviral agents (Singh & Tomassini, 2001).
Antioxidant and Radical Scavenging Activity
Pyrazolyl-phthalazine-dione derivatives have been synthesized and evaluated for their antioxidant activity. A study by Simijonović et al. (2018) found that certain derivatives exhibit significant antioxidant potential, demonstrating their ability to act as radical scavengers. This suggests a potential application of these compounds in conditions where oxidative stress plays a role (Simijonović et al., 2018).
Anticancer Activity
Several studies have explored the anticancer potential of pyrazine dione derivatives. Novel synthetic approaches have been developed to produce compounds with promising anticancer activities against various cancer cell lines, including lung and liver cancer. The structural features of these compounds, such as the incorporation of fluorine atoms or specific aromatic substitutions, have been crucial in enhancing their biological activity (Liu, Zhao, & Lu, 2020).
Synthetic Methodologies
Research has also focused on developing efficient synthetic methodologies for producing pyrazine dione derivatives and related compounds. Techniques such as domino reactions, multi-component condensations, and green chemistry approaches have been employed to synthesize biologically and pharmacologically significant heterocycles with potential applications in drug development (Mohebat et al., 2017).
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-(2-methylphenyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-13-5-2-3-8-16(13)21-10-9-20(17(22)18(21)23)12-14-6-4-7-15(19)11-14/h2-11H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBTZVAHZHVLBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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